molecular formula C9H10BrF B12301830 4-Bromo-1-fluoro-2-isopropylbenzene

4-Bromo-1-fluoro-2-isopropylbenzene

Cat. No.: B12301830
M. Wt: 217.08 g/mol
InChI Key: SOBRHULVZPCEQE-UHFFFAOYSA-N
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Description

4-Bromo-1-fluoro-2-isopropylbenzene is an aromatic compound with the molecular formula C9H10BrF. It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, fluorine, and isopropyl groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-fluoro-2-isopropylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminum tribromide . The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and aluminum chloride as the catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-fluoro-2-isopropylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Bromine and a Lewis acid catalyst (e.g., FeBr3).

    Friedel-Crafts Alkylation: Isopropyl chloride and AlCl3.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products Formed:

    Substitution Products: Various substituted benzenes depending on the reagents used.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Hydro derivatives and other reduced forms.

Scientific Research Applications

4-Bromo-1-fluoro-2-isopropylbenzene is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Bromo-1-fluoro-2-isopropylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by the removal of a proton to restore aromaticity . The presence of bromine and fluorine atoms influences the reactivity and orientation of the substitution reactions.

Comparison with Similar Compounds

Uniqueness: 4-Bromo-1-fluoro-2-isopropylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms enhances its electrophilic substitution reactions, making it a valuable compound in synthetic organic chemistry.

Properties

Molecular Formula

C9H10BrF

Molecular Weight

217.08 g/mol

IUPAC Name

4-bromo-1-fluoro-2-propan-2-ylbenzene

InChI

InChI=1S/C9H10BrF/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,1-2H3

InChI Key

SOBRHULVZPCEQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)F

Origin of Product

United States

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